molecular formula C13H13ClFN3O B279837 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B279837
M. Wt: 281.71 g/mol
InChI Key: SXLIWPYKHXBQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as PF-04457845, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of pyrazole carboxamides and acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).

Mechanism of Action

4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide increases the availability of glycine in the synaptic cleft, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function. This leads to improved cognitive function and reduced negative symptoms in patients with schizophrenia.
Biochemical and Physiological Effects:
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function. This results in improved cognitive function and reduced negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the GlyT1 transporter, its ability to enhance NMDA receptor function, and its potential therapeutic applications in various neurological disorders. However, its limitations include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For research on 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide include the development of more potent and selective GlyT1 inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in combination with other drugs may lead to improved therapeutic outcomes in patients with schizophrenia and other neurological disorders.

Synthesis Methods

The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-2-methylphenyl hydrazine with 4-fluoro-2-methylbenzoic acid to form the intermediate, 4-chloro-N-(4-fluoro-2-methylphenyl) hydrazine. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the final product, 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.

properties

Molecular Formula

C13H13ClFN3O

Molecular Weight

281.71 g/mol

IUPAC Name

4-chloro-N-(4-fluoro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClFN3O/c1-7-6-9(15)4-5-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19)

InChI Key

SXLIWPYKHXBQBN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl

Origin of Product

United States

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